N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine
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Overview
Description
N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom, a methyl group attached to the sulfur atom, and a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Methylation of the Sulfur Atom: The sulfur atom of the protected L-cysteine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Glycine: The protected and methylated L-cysteine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation using palladium on carbon as a catalyst.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acids.
Substitution: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-S-methyl-L-c
Properties
CAS No. |
61587-04-0 |
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Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
2-[[(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-22-9-11(13(19)15-7-12(17)18)16-14(20)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1 |
InChI Key |
HEOYRKHTHZAXLN-NSHDSACASA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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